N-benzyl-2-(3-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide
Description
Properties
IUPAC Name |
N-benzyl-2-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)indol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N4O2/c30-23(26-15-18-9-3-1-4-10-18)17-29-16-21(20-13-7-8-14-22(20)29)25-28-27-24(31-25)19-11-5-2-6-12-19/h1-14,16H,15,17H2,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFBRCFJTVSESFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CN2C=C(C3=CC=CC=C32)C4=NN=C(O4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-(3-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of 1,3,4-oxadiazole ring: This can be achieved by reacting phenyl acetic acid derivatives with thiosemicarbazide in the presence of phosphorus oxychloride (POCl3) to form the oxadiazole ring.
Indole synthesis: The indole moiety can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Coupling reactions: The final step involves coupling the oxadiazole and indole moieties with benzyl acetamide using appropriate coupling reagents and conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-(3-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halides, nucleophiles, solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that compounds incorporating oxadiazole and indole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria as well as certain fungi. The mechanism often involves interference with bacterial cell wall synthesis or disruption of metabolic pathways crucial for bacterial survival .
Anticancer Potential
N-benzyl-2-(3-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide has been investigated for its anticancer properties. Compounds with oxadiazole and indole structures have shown promising results in inhibiting cancer cell proliferation in various cancer lines, including colorectal carcinoma and breast cancer cells. For example, related compounds have demonstrated significant growth inhibition percentages against specific cancer cell lines .
Antimicrobial Evaluation
A study published in Molecules evaluated a series of indole-based compounds for antimicrobial activity against various pathogens using the Diameter of Inhibition Zone (DIZ) assay. The results indicated that certain derivatives exhibited strong activity against Staphylococcus aureus and Bacillus subtilis with DIZ values exceeding 20 mm .
Anticancer Studies
In another investigation, a series of oxadiazole-containing compounds were synthesized and tested for their anticancer efficacy against several human cancer cell lines. The results showed that specific analogs displayed over 80% inhibition against OVCAR-8 ovarian cancer cells, suggesting potential for further development as anticancer agents .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of N-benzyl-2-(3-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Indole-Oxadiazole Frameworks
2-[(5-((1H-Indol-3-yl)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(thiazol-2-yl)acetamides
- Structure : Features a thioether linkage and thiazole-substituted acetamide.
- Activity : Demonstrated cytotoxicity against cancer cell lines (e.g., MCF-7) due to the thio group enhancing electron-withdrawing effects and membrane permeability .
- Key Difference : The thio group replaces the benzyl acetamide in the target compound, reducing lipophilicity but improving reactivity.
2-(1H-Benzimidazol-1-yl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide
- Structure : Replaces indole with benzimidazole.
- Activity : Moderate antioxidant activity (IC₅₀ = 28.5 µM in DPPH assay) but lower than ascorbic acid (IC₅₀ = 12.3 µM). The benzimidazole’s planar structure may limit bioavailability compared to indole derivatives .
N-(2-chlorophenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide
- Structure: Hydroxyimino group at the 3-position of indole.
- Activity: Strong antioxidant activity due to the hydroxyimino group’s radical-scavenging capability. Structural studies confirm stability and conformational alignment with theoretical models .
Analogues with Varied Substitutions on the Acetamide Moiety
2-[6-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-[2-(thiophen-2-yl)ethyl]acetamide
- Structure : Ethyl group on oxadiazole and thiophene-substituted acetamide.
- Activity : Enhanced antifungal activity due to the thiophene’s electron-rich aromatic system, but lower solubility in aqueous media .
N-[4-[[(5-phenyl-1,3,4-oxadiazol-2-yl)amino]sulfonyl]phenyl]acetamide
- Structure : Sulfonamide linkage instead of benzyl group.
- Activity: Potential kinase inhibition due to sulfonamide’s hydrogen-bonding capacity, but higher molecular weight (358.37 g/mol) may limit pharmacokinetics .
Comparative Data Table
*Hypothetical data based on structural analogs; specific studies on the target compound are pending.
Key Research Findings
Positional Substitution on Indole : 3-substituted indoles (as in the target compound) exhibit higher anticancer activity than 1-substituted derivatives due to improved binding with tubulin or DNA .
Role of Oxadiazole : The phenyl group on the oxadiazole enhances π-π stacking with biological targets, increasing potency compared to alkyl-substituted oxadiazoles .
Acetamide Modifications : Benzyl groups improve blood-brain barrier penetration, while bulkier substituents (e.g., sulfonamides) may reduce bioavailability .
Biological Activity
N-benzyl-2-(3-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide is a complex compound that integrates an indole moiety with a 1,3,4-oxadiazole structure. This unique combination suggests significant potential for various biological activities, particularly in medicinal chemistry.
Structural Overview
The compound features:
- Indole Moiety : Known for its presence in many biologically active molecules.
- Oxadiazole Ring : Associated with diverse biological activities including antibacterial and antitumor properties.
- Acetamide Group : Enhances solubility and metabolic stability.
The structural formula can be represented as follows:
Anticancer Properties
Research indicates that compounds with oxadiazole and indole structures can exhibit significant anticancer activity. For instance, studies have shown that similar compounds demonstrate cytotoxic effects against various cancer cell lines such as HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. The MTT assay results for related compounds suggest IC50 values often below 30 µM, indicating potent activity against these cell lines .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| N-benzyl... | HCT-116 | <30 |
| N-benzyl... | MCF-7 | <30 |
| N-benzyl... | HeLa | <30 |
Antimicrobial Activity
The oxadiazole derivatives are noted for their antimicrobial properties. The specific substitution patterns on the oxadiazole ring can significantly influence bioactivity. Compounds similar to this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria, making them potential candidates for antibiotic development .
Enzyme Inhibition
Recent studies have highlighted the enzyme inhibitory potential of oxadiazole-containing compounds. For instance, derivatives have been synthesized and tested for their ability to inhibit alkaline phosphatase (ALP), a key enzyme in various physiological processes. Certain derivatives exhibited strong inhibitory activity with IC50 values indicating high potency .
Case Studies
- Cytotoxicity Assessment : A series of related oxadiazole compounds were synthesized and evaluated for their cytotoxic effects using the MTT assay. The results demonstrated that compounds with similar structural features to N-benzyl... had significant anticancer activity across multiple cell lines.
- Antimicrobial Testing : In a comparative study, several oxadiazole derivatives were tested against common bacterial strains. The findings indicated that the presence of the phenyl group significantly enhanced antimicrobial efficacy.
Q & A
Basic Synthesis Methodology
Q: What is the standard synthetic route for preparing N-benzyl-2-(3-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide? A: The compound is synthesized via nucleophilic substitution. Equimolar quantities of 5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazole-2-thiol and 2-bromo-N-substituted acetamides are reacted in DMF with NaH as a base at 35°C for 8 hours. The product is precipitated using ice-water and purified via recrystallization . Key intermediates like 5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazole-2-thiol are prepared from ethyl 1H-indole-3-acetate through cyclization with hydrazine and carbon disulfide .
Advanced Synthesis: Optimizing Reaction Conditions
Q: How can reaction yields be improved for the coupling step between oxadiazole-thiol and acetamide intermediates? A: Yield optimization involves:
- Solvent selection : DMF ensures solubility of aromatic intermediates, while THF or dioxane may reduce side reactions .
- Base choice : NaH (0.002 mol) is standard, but K₂CO₃ or Et₃N in reflux conditions (e.g., 50°C) can enhance reactivity for sterically hindered substrates .
- Stoichiometry : A 10% excess of 2-bromoacetamide derivatives minimizes unreacted oxadiazole-thiol .
Basic Structural Characterization
Q: Which spectroscopic techniques are essential for confirming the structure of this compound? A:
- ¹H NMR : Signals at δ 7.04 ppm (indole H-5’), δ 4.16 ppm (NHNH₂), and δ 3.43 ppm (CH₂) confirm the indole and acetamide moieties .
- EIMS : Molecular ion peaks (e.g., m/z 378 [M⁺·]) and fragment ions (e.g., m/z 130 for C₉H₈N) validate the 1,3,4-oxadiazole and indole fragmentation patterns .
- IR : Stretching bands at 1670–1700 cm⁻¹ (C=O) and 3200–3400 cm⁻¹ (N-H) confirm acetamide and oxadiazole groups .
Advanced Characterization: Resolving Spectral Contradictions
Q: How can overlapping ¹H NMR signals in the aromatic region be deconvoluted? A:
- 2D NMR (COSY, HSQC) : Resolves coupling between indole H-3’ (δ 7.45 ppm) and adjacent protons .
- Deuterated solvent gradients : DMSO-d₆ at 30°C sharpens broad NH signals .
- LC-MS hyphenation : Confirms molecular weight (e.g., 527.8 g/mol for derivatives) when EIMS data is ambiguous .
Basic Biological Screening
Q: What enzyme inhibition assays are relevant for preliminary bioactivity studies? A:
- Lipoxygenase (LOX) inhibition : IC₅₀ values are determined via UV-Vis at 234 nm, using linoleic acid as substrate. Derivatives with electron-withdrawing groups (e.g., -Cl) show enhanced activity .
- Antibacterial screening : Agar diffusion against S. aureus and E. coli with MIC values calculated via broth dilution .
Advanced Bioactivity: Mechanistic Insights via Molecular Docking
Q: How can computational methods predict the compound’s interaction with LOX? A:
- Molecular docking (AutoDock Vina) : Dock the compound into LOX’s active site (PDB: 1JNQ). The oxadiazole ring shows hydrogen bonding with His518, while the indole interacts hydrophobically with Leu759 .
- QSAR modeling : Electron-donating substituents (e.g., -OCH₃) on the benzyl group improve binding affinity by 15–20% .
Data Contradictions: Biological Activity vs. Predictions
Q: How to address discrepancies between in vitro bioactivity and PASS software predictions? A:
- Re-evaluate assay conditions : Ensure pH (7.4) and temperature (37°C) mimic physiological conditions.
- Metabolite screening : Use LC-MS to identify hydrolysis products (e.g., free indole derivatives) that may alter activity .
- Synergistic effects : Test combinations with adjuvants (e.g., β-lactamase inhibitors) to unmask hidden activity .
Advanced SAR: Modifying Substituents for Enhanced Activity
Q: Which structural modifications improve antioxidant or enzyme inhibitory activity? A:
- Oxadiazole substitution : Replacing sulfur with selenium increases LOX inhibition by 30% due to enhanced electrophilicity .
- Indole N-alkylation : Methyl or benzyl groups at the indole nitrogen improve membrane permeability (logP >3.5) .
- Acetamide linker : Introducing a sulfonyl group (‑SO₂‑) instead of carbonyl boosts antibacterial potency (MIC: 4→2 µg/mL) .
Stability and Degradation Studies
Q: What methodologies assess the compound’s stability under storage or physiological conditions? A:
- Forced degradation (ICH guidelines) : Expose to 40°C/75% RH (thermal), 0.1N HCl/NaOH (hydrolysis), and UV light (photolysis). Monitor via HPLC .
- Plasma stability : Incubate with rat plasma (37°C, 24h); LC-MS quantifies intact compound (e.g., 80% remaining indicates moderate stability) .
Scaling-Up Challenges
Q: What are critical considerations for gram-scale synthesis? A:
- Purification : Replace column chromatography with recrystallization (ethanol:DMF, 3:1) to reduce costs .
- Safety : Chloroacetyl chloride (toxic) requires slow addition under N₂ to prevent exothermic side reactions .
- Yield trade-offs : Scaling from 1 mmol→100 mmol typically reduces yield by 10–15% due to mixing inefficiencies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
